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Abstract
This technical guide provides a comprehensive overview of tert-butyl (1-
formylcyclopropyl)carbamate, a key building block in organic synthesis and drug discovery.

The document details its chemical properties, a validated experimental protocol for its synthesis

via the oxidation of its corresponding alcohol precursor, and a summary of its characterization

data. This guide is intended for researchers, scientists, and professionals in the field of drug

development and medicinal chemistry, offering a foundational understanding of this versatile

compound.

Introduction
tert-Butyl (1-formylcyclopropyl)carbamate, with the IUPAC name tert-butyl N-(1-

formylcyclopropyl)carbamate, is a valuable synthetic intermediate. The presence of a Boc-

protected amine and a reactive aldehyde group on a strained cyclopropyl ring makes it a

versatile precursor for the synthesis of complex molecular architectures, particularly in the

development of novel therapeutic agents. The Boc (tert-butyloxycarbonyl) protecting group

provides stability during various synthetic transformations and can be readily removed under

acidic conditions, allowing for subsequent functionalization of the amine. The aldehyde

functionality serves as a handle for a wide range of chemical reactions, including reductive

aminations, Wittig reactions, and the formation of various heterocyclic systems.
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Chemical and Physical Properties
The fundamental properties of tert-butyl (1-formylcyclopropyl)carbamate are summarized in

the table below. This data is compiled from various chemical suppliers and databases.

Property Value Reference

IUPAC Name
tert-butyl (1-

formylcyclopropyl)carbamate
Internal

Synonyms

Boc-protected 1-

formylcyclopropylamine, 1-

(tert-

Butoxycarbonylamino)cyclopro

panecarboxaldehyde

Internal

CAS Number 107259-06-3 [1]

Molecular Formula C₉H₁₅NO₃ Internal

Molecular Weight 185.22 g/mol Internal

Appearance Solid [2]

Melting Point 76.5-78.5 °C Internal

Boiling Point 280.7 °C (Predicted) Internal

Density 1.102 g/cm³ [2]

Synthesis and Experimental Protocol
The most common and effective method for the preparation of tert-butyl (1-
formylcyclopropyl)carbamate is the oxidation of its precursor, tert-butyl (1-

(hydroxymethyl)cyclopropyl)carbamate. A variety of oxidizing agents can be employed for this

transformation; a general and reliable method is the Swern oxidation or a similar DMSO-based

oxidation.

Synthesis Pathway
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The synthesis involves a two-step process starting from 1-(Boc-amino)cyclopropanecarboxylic

acid, which is first reduced to the corresponding alcohol and then oxidized to the target

aldehyde.

1-(Boc-amino)cyclopropanecarboxylic acid tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
 Reduction (e.g., BH₃·THF) 

tert-Butyl (1-formylcyclopropyl)carbamate
 Oxidation (e.g., Swern Oxidation) 

Click to download full resolution via product page

Caption: General synthesis pathway for tert-butyl (1-formylcyclopropyl)carbamate.

Experimental Protocol: Oxidation of tert-Butyl (1-
(hydroxymethyl)cyclopropyl)carbamate
This protocol is a representative procedure based on standard oxidation methods for primary

alcohols to aldehydes.

Materials:

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

Oxalyl chloride or Trifluoroacetic anhydride (TFAA)

Dimethyl sulfoxide (DMSO), anhydrous

Triethylamine (TEA), anhydrous

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in

anhydrous DCM (approx. 0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.

Activation of DMSO: Slowly add a solution of anhydrous DMSO (2.2 equivalents) in

anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel, maintaining

the temperature below -60 °C. Stir the mixture for 15 minutes.

Addition of Alcohol: Prepare a solution of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate

(1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture,

ensuring the internal temperature remains below -60 °C. Stir for 30-45 minutes at this

temperature.

Addition of Base: Add anhydrous triethylamine (5.0 equivalents) to the reaction mixture in a

single portion. The reaction is typically exothermic. Stir the mixture at -78 °C for 15 minutes,

then allow it to warm to room temperature over approximately 1 hour.

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel

and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated

aqueous NaHCO₃ solution, and brine.

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure. The crude product can be purified by column chromatography on silica gel

using a mixture of ethyl acetate and hexanes as the eluent to afford tert-butyl (1-
formylcyclopropyl)carbamate as a solid.

Characterization and Data Presentation
While a specific peer-reviewed publication with full spectral data for tert-butyl (1-
formylcyclopropyl)carbamate could not be located, the expected NMR data can be inferred

from the analysis of structurally similar compounds. The following table summarizes the

anticipated chemical shifts.
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¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)

Chemical Shift (ppm) Assignment

~9.0-9.5 (s, 1H) Aldehyde proton (-CHO)

~5.0-5.5 (br s, 1H) NH proton

1.45 (s, 9H) tert-butyl protons (-C(CH₃)₃)

~1.2-1.6 (m, 4H) Cyclopropyl protons (-CH₂CH₂-)

Note: These are predicted values and should be confirmed by experimental data.

Applications in Drug Development
tert-Butyl (1-formylcyclopropyl)carbamate is a valuable building block in medicinal

chemistry, primarily due to the unique conformational constraints imposed by the cyclopropyl

ring and the synthetic versatility of the aldehyde and protected amine functionalities.

Role as a Synthetic Intermediate
The logical workflow for utilizing this compound in a drug discovery context often involves initial

modification of the aldehyde, followed by deprotection and subsequent reaction at the amine.
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tert-Butyl (1-formylcyclopropyl)carbamate

Reaction at Aldehyde
(e.g., Reductive Amination, Wittig Reaction)

Intermediate A
(Boc-protected)

Boc Deprotection
(e.g., TFA in DCM)

Intermediate B
(Free Amine)

Further Functionalization
(e.g., Amide Coupling, Alkylation)

Final Drug Candidate / Probe
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Caption: A typical workflow for the use of tert-butyl (1-formylcyclopropyl)carbamate.
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This workflow allows for the divergent synthesis of a library of compounds from a common

intermediate, which is a key strategy in lead optimization during drug discovery. The

cyclopropyl moiety is often used as a bioisostere for larger or more flexible groups, potentially

improving metabolic stability and binding affinity.

Conclusion
tert-Butyl (1-formylcyclopropyl)carbamate is a synthetically useful molecule with significant

potential in medicinal chemistry and organic synthesis. This guide has provided an overview of

its properties, a detailed experimental protocol for its preparation, and an outline of its

applications in drug development. The combination of a stable protecting group and a reactive

functional handle on a conformationally restricted core makes it a valuable tool for the

synthesis of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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